Gossypol

描述

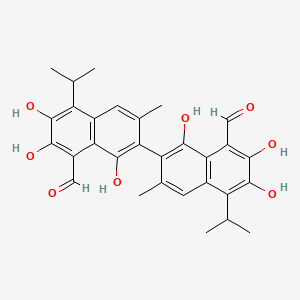

Gossypol (C${30}$H${30}$O$_8$) is a polyphenolic compound predominantly found in cotton plants (Gossypium spp.). It is localized in pigment glands of seeds, stems, and roots, serving as a natural defense against pathogens and pests . Structurally, this compound is a binaphthyl dialdehyde with six hydroxyl groups, enabling diverse biological interactions. Its tautomeric forms (aldehyde-enol and lactol) contribute to its reactivity .

This compound exhibits multifaceted bioactivities, including antitumor, antiviral, anti-inflammatory, and antifertility effects . Notably, it inhibits Bcl-2 family proteins, disrupts mitochondrial function, and induces apoptosis in cancer cells .

Structure

3D Structure

属性

IUPAC Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSWRVVCFFDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023110 | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether | |

CAS No. |

20300-26-9, 303-45-7, 90141-22-3 | |

| Record name | (+)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90141-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090141223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 303-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2'-Binaphthalene)-8,8'-dicarboxaldehyde, 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY2X8LXW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA7DR63CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV15B369O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Gossypol can be prepared through several synthetic routes and industrial production methods. One common method involves the extraction of this compound from cottonseed oil. The crude this compound is then purified by recrystallization using solvents such as ethyl ether and acetic acid . Another method involves the dimerization of hemithis compound, a sesquiterpene, to form this compound .

化学反应分析

Tautomerism and Atropisomerism

Gossypol exists in equilibrium between three tautomeric forms (Figure 1):

-

Aldehyde : Dominant in neutral/acidic solutions.

-

Ketol (quinoid) : Stabilized in aqueous alkaline solutions or by Fe²⁺/Zn²⁺ ions.

-

Lactol (hemiacetal) : Favored in polar solvents or with Cu²⁺/Ni²⁺ ions .

| Tautomer | Stabilizing Conditions | Key Interactions |

|---|---|---|

| Aldehyde | Neutral/acidic pH | Free aldehyde groups |

| Ketol | Alkaline pH, Fe²⁺/Zn²⁺ ions | Metal complexation |

| Lactol | Polar solvents, Cu²⁺/Ni²⁺ ions | Intramolecular hemiacetal form |

Atropisomerism arises from restricted rotation around the C2–C2′ bond, producing enantiomers: (+)-gossypol (aS) and (−)-gossypol (aR). The (−)-enantiomer shows higher biological activity .

Reactions with Nucleophiles

This compound’s aldehyde groups undergo nucleophilic additions:

-

Aniline Derivative Formation : Reacts with aniline in chloroform to form a yellow crystalline anilino compound, precipitated quantitatively .

-

Acetic Acid Adduct : Forms this compound-acetic acid (C₃₂H₃₄O₁₀) upon dissolution in acetic acid, decomposing upon heating .

Mechanism :

Redox Reactions

This compound acts as a reducing agent:

Key Observation : No methoxyl groups detected via micro-Zeisel analysis, confirming phenolic hydroxyl dominance .

Metal Complexation

This compound forms stable complexes with transition metals:

| Metal Ion | Tautomer Stabilized | Complex Stability |

|---|---|---|

| Fe²⁺/Fe³⁺ | Ketol | High |

| Zn²⁺ | Ketol | Moderate |

| Cu²⁺/Ni²⁺ | Lactol | Low |

These interactions modulate this compound’s reactivity in biological systems, such as iron chelation in cancer cells .

Salt Formation

This compound reacts with bases to form salts:

-

Sodium/Potassium Salts : Produced via reaction with NaOH/KOH, improving water solubility .

-

Dipotassium this compound : Used in pharmacological studies to enhance bioavailability .

Decomposition and Stability

-

Thermal Decomposition : this compound-acetic acid decomposes at elevated temperatures, yielding impurities .

-

Acid Stability : Resistant to cold HCl/H₂SO₄ but decomposes in HNO₃ or Na₂O₂ .

Oxidative Coupling

During biosynthesis, hemithis compound undergoes radical coupling ortho to phenol groups, forming the binaphthyl backbone. This reaction is peroxidase-catalyzed and H₂O₂-dependent :

Reactivity with Electrophiles

科学研究应用

作用机制

Gossypol exerts its effects through various molecular targets and pathways. In cancer therapy, this compound induces apoptosis by inhibiting the Bcl-2 family of anti-apoptotic proteins . It also interferes with mitochondrial function, leading to the disruption of energy production in cells . Additionally, this compound forms Schiff’s base-type derivatives with amino acids, rendering them unavailable for biological processes .

相似化合物的比较

Key Research Findings and Clinical Implications

- Differential Cytotoxicity: (-)-Gossypol is 10-fold more cytotoxic to melanoma and colon carcinoma cells than (+)-gossypol .

- Toxicity Mitigation : Aldehyde-modified derivatives (e.g., ST087010) reduce hepatotoxicity while maintaining antiviral efficacy .

- Reproductive Toxicity : this compound-induced hypokalemia and spermatotoxicity are reversible with vitamin E co-administration .

生物活性

Gossypol, a polyphenolic compound derived from the cotton plant (genus Gossypium), has garnered significant attention due to its diverse biological activities. This article delves into the multifaceted biological properties of this compound, including its anticancer, antifertility, antiviral, and antioxidant effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its six phenolic hydroxyl groups and two aldehydic groups, which contribute to its chemical reactivity. It exists as two chiral forms: (+)-gossypol and (-)-gossypol, each exhibiting distinct biological activities . The compound's ability to form Schiff bases and undergo various chemical transformations has implications for its pharmacological applications.

Anticancer Activity

Mechanisms of Action:

this compound has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Research indicates that this compound affects various cancer types such as breast, gastric, pancreatic, and prostate cancers .

Case Study: Gastric Cancer

A study investigated the effects of this compound on the human gastric adenocarcinoma (AGS) cell line. Results showed that this compound inhibited cell proliferation and induced apoptosis. In vivo experiments demonstrated that this compound administration extended survival in animal models with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric cancer .

Table 1: Summary of Anticancer Studies on this compound

| Cancer Type | Study Design | Key Findings |

|---|---|---|

| Gastric Adenocarcinoma | In vitro & In vivo | Inhibited proliferation; increased survival in models |

| Breast Cancer | Phase II Trial | Efficacy in recurrent chemosensitive cases |

| Prostate Cancer | Preclinical | Induced apoptosis via mitochondrial pathways |

Antifertility Effects

This compound has been explored as a male contraceptive agent. A clinical trial in China reported that administration of 20 mg/day this compound for 19 days led to a significant decrease in sperm density without affecting hormone levels such as LH, FSH, or testosterone . The effects were reversible post-treatment, indicating potential for use as a non-hormonal contraceptive.

Table 2: Clinical Findings on this compound as a Male Contraceptive

| Parameter | Pre-Treatment Level | Post-Treatment Level | Notes |

|---|---|---|---|

| Sperm Density | Normal | Decreased | Returned to normal after 10 days |

| Serum LH | Normal | No change | No hormonal side effects |

| Serum FSH | Normal | No change |

Antiviral and Antioxidant Properties

This compound exhibits antiviral activity against several viruses, including HIV and hepatitis viruses. Its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways . This dual action provides a protective mechanism against viral infections while also contributing to its anticancer effects.

Safety and Toxicity

Despite its therapeutic potential, this compound's safety profile raises concerns. Toxicity has been noted in various studies, particularly regarding gastrointestinal side effects when administered orally. Research into this compound derivatives aims to reduce these adverse effects while maintaining efficacy .

常见问题

How should researchers design experiments to evaluate the efficacy of iron in detoxifying gossypol in animal feed?

Answer:

Experimental design should focus on molar ratios of iron to this compound, storage conditions, and bioavailability metrics. For example, studies have used iron:this compound ratios (e.g., 1:1, 3:1, 12:1) to assess weight gain in poultry, with feed analyzed weekly for free and total this compound content via HPLC or spectrophotometry. Key parameters include:

- Molar ratio optimization : A 3:1 iron:this compound ratio was found to fully inactivate this compound in poultry trials, while higher ratios (e.g., 12:1) showed diminishing returns .

- Storage duration : this compound degradation increases over time, with ~26% loss within five days post-mixing. Long-term studies (4+ weeks) are critical to evaluate binding dynamics .

- Statistical models : Use ANOVA to analyze variance in weight gain and feed conversion ratios, accounting for interactions between this compound levels and iron ratios .

What molecular mechanisms explain this compound’s antitumor activity, and how can they be experimentally validated?

Answer:

this compound induces apoptosis via p53 activation and mitochondrial pathways. Advanced methodologies include:

- Proteomic profiling : Identify upregulated proteins (e.g., Bax, caspase-3) and transcription factors (e.g., p53) in prostate cancer cells (DU145, PC3) treated with this compound (IC50: 3–5 µM) .

- DNA damage assays : Use comet assays or γ-H2AX staining to quantify double-strand breaks.

- In vivo validation : Employ xenograft models (e.g., NOD/SCID mice) to assess tumor-initiating cell suppression .

How can contradictions in this compound detoxification studies be resolved, particularly regarding iron’s binding efficiency?

Answer:

Discrepancies arise from variations in feed composition, storage conditions, and analytical methods. Mitigation strategies involve:

- Standardized protocols : Control humidity, temperature, and feed matrix (e.g., cottonseed meal vs. synthetic diets) to minimize confounding factors .

- Binding kinetics analysis : Track free vs. bound this compound weekly using chemical extraction methods. Studies show ~60% of this compound remains bound during storage, independent of iron levels .

- Meta-analysis : Compare datasets using multivariate regression to isolate effects of amino acid template changes from this compound toxicity .

What statistical approaches are optimal for analyzing this compound reduction data in detoxification studies?

Answer:

- Completely randomized designs : Apply one-way ANOVA to compare treatments (e.g., solvent ratios, extraction steps) on free/total this compound levels .

- Nonparametric tests : Use the NPAR1WAY procedure (SAS) for non-normal distributions, particularly in small-sample studies .

- Regression analysis : Model dose-response relationships (e.g., this compound concentration vs. weight gain) with significance thresholds (P < 0.05) .

How can this compound derivatives be synthesized to enhance pharmacological activity while minimizing toxicity?

Answer:

- Structural modifications : Synthesize Schiff base derivatives by reacting this compound’s aldehyde groups with amines, improving solubility and target specificity .

- Apothis compound synthesis : Remove hydroxyl groups to reduce toxicity while retaining antitumor activity.

- In silico screening : Use molecular docking to predict binding affinities for targets like Bcl-2 proteins .

What in vitro and in vivo models best validate this compound’s antifertility effects?

Answer:

- In vitro : Assess sperm motility inhibition via computer-assisted sperm analysis (CASA) at this compound concentrations ≥10 µM .

- In vivo : Use rodent models to evaluate testicular histopathology and hormonal changes (e.g., testosterone suppression). Note species-specific sensitivity: rats require higher doses (30 mg/kg/day) than humans .

- Clinical trials : Monitor hypokalemia incidence in human subjects using enteric-coated tablets to mitigate gastric side effects .

How do researchers balance this compound’s multifunctional bioactivities (antitumor, antiviral) with its toxicity profile?

Answer:

- Therapeutic index calculation : Compare LD50 (e.g., 2400 mg/kg in rats) to effective doses (e.g., 10–20 mg/kg for antitumor effects) .

- Toxicity mitigation : Co-administer potassium supplements to offset hypokalemia in antifertility trials .

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., carboxylation) to reduce off-target effects .

What advanced techniques characterize this compound-protein interactions in feed matrices?

Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinities between this compound and dietary proteins (e.g., albumin).

- Circular dichroism (CD) : Monitor conformational changes in proteins upon this compound binding.

- Mass spectrometry : Identify adducts formed during storage, such as this compound-lysine complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。